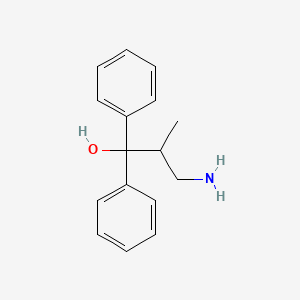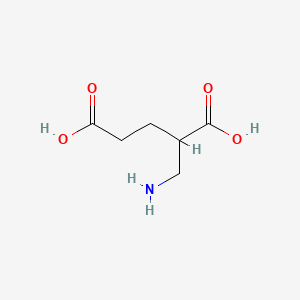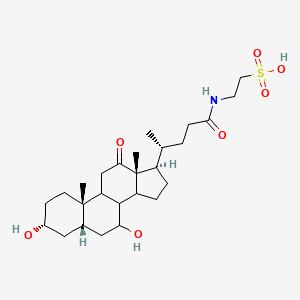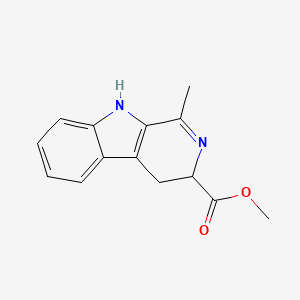
3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL is an organic compound with the molecular formula C16H19NO. It is known for its unique structure, which includes a central propanolamine backbone with two phenyl groups and a methyl group attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL typically involves a multi-step process. One common method is the nitrile-aldol reaction, where benzophenone and propionitrile are combined in the presence of a sodamide base and ethyl ether solvent. This reaction produces 3-hydroxy-2-methyl-3,3-diphenylpropanenitrile, which is then reduced using lithium aluminium hydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Aplicaciones Científicas De Investigación
3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its potential effects on biological systems, including its role as an NMDA antagonist.
Medicine: Research has explored its potential as a dissociative anesthetic and its effects on the central nervous system.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL involves its interaction with NMDA receptors in the brain. As an NMDA antagonist, it inhibits the action of glutamate, a neurotransmitter, leading to dissociative anesthetic effects. This mechanism is similar to that of phencyclidine (PCP) and other dissociative anesthetics .
Comparación Con Compuestos Similares
Similar Compounds
Phencyclidine (PCP): Both compounds act as NMDA antagonists and have similar dissociative effects.
Ketamine: Another NMDA antagonist with anesthetic properties.
Dextromethorphan: Commonly used in cough syrups, it also acts on NMDA receptors.
Uniqueness
3-AMINO-2-METHYL-1,1-DIPHENYL-PROPAN-1-OL is unique due to its specific structure, which imparts distinct pharmacological properties. Its combination of phenyl groups and a propanolamine backbone differentiates it from other NMDA antagonists, potentially leading to unique therapeutic applications .
Propiedades
Número CAS |
33860-73-0 |
|---|---|
Fórmula molecular |
C16H19NO |
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
3-amino-2-methyl-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C16H19NO/c1-13(12-17)16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,18H,12,17H2,1H3 |
Clave InChI |
XGYCHIPEPHYUIH-UHFFFAOYSA-N |
SMILES |
CC(CN)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
SMILES canónico |
CC(CN)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
| 14185-06-9 | |
Números CAS relacionados |
33887-05-7 (hydrochloride) |
Sinónimos |
2-MDP 2-methyl-3,3-diphenyl-3-propanolamine 2-methyl-3,3-diphenyl-3-propanolamine hydrochloride 2-methyl-3,3-diphenyl-3-propanolamine hydrochloride, (+)-isomer 2-methyl-3,3-diphenyl-3-propanolamine hydrochloride, (+-)-isomer 2-methyl-3,3-diphenyl-3-propanolamine hydrochloride, (-)-isomer 2-methyl-3,3-diphenyl-3-propanolamine maleate (1:1) salt, (Z)-(+-)-isomer 2-methyl-3,3-diphenyl-3-propanolamine tartrate (1:1) salt, (R-(R*,R*))-(-)-isomer 2-methyl-3,3-diphenyl-3-propanolamine tartrate (1:1) salt, (S-(R*,R*))-(+)-isomer 2-methyl-3,3-diphenyl-3-propanolamine, (+)-isomer 2-methyl-3,3-diphenyl-3-propanolamine, (-)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















